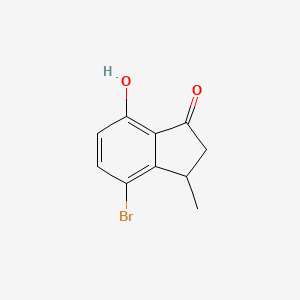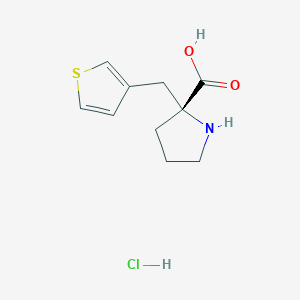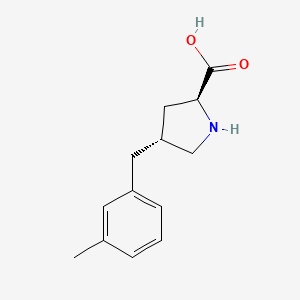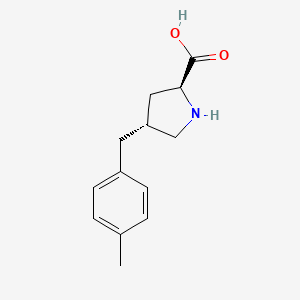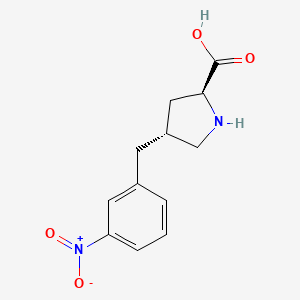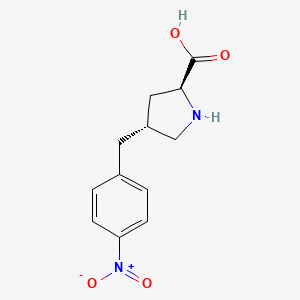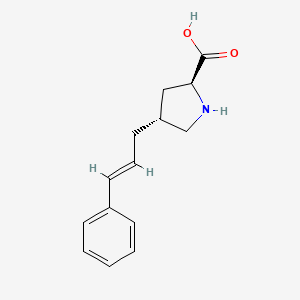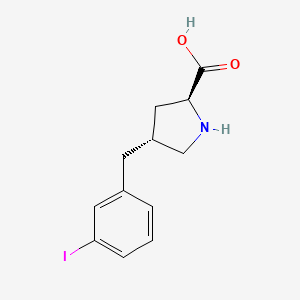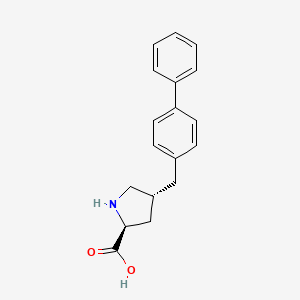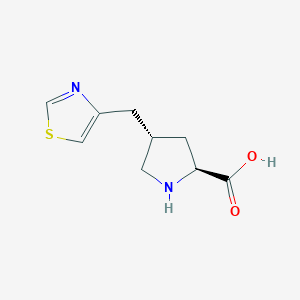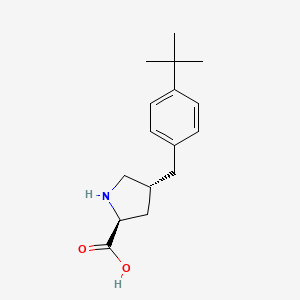
(2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid
描述
(2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid, also known as Boc-D-Pro-OH, is a chemical compound that belongs to the family of pyrrolidine carboxylic acids. It is widely used in scientific research for its ability to modify and control the structure and function of proteins. In
作用机制
(2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid acts as a substrate for enzymes that catalyze the formation of peptide bonds. It is incorporated into the growing peptide chain during peptide synthesis, and is subsequently removed by cleavage of the Boc group. (2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid can also interact with proteins, leading to changes in protein structure and function.
Biochemical and Physiological Effects
(2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of the proteasome, which is involved in the degradation of proteins. (2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid has also been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism.
实验室实验的优点和局限性
(2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for peptide synthesis and protein modification. (2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid is also stable under a wide range of conditions, making it suitable for use in various experimental settings.
However, (2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid also has some limitations. Its bulky Boc group can interfere with protein-protein interactions, and its use can lead to the formation of unwanted side products during peptide synthesis. Additionally, the removal of the Boc group can be difficult and may require harsh conditions, which can damage the peptide or protein of interest.
未来方向
There are several future directions for the use of (2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid in scientific research. One area of interest is the development of new enzyme inhibitors for the treatment of diseases such as cancer and diabetes. (2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid can also be used in the synthesis of peptides and proteins with novel structures and functions. Additionally, the use of (2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid in combination with other chemical modifications may lead to the development of more efficient and effective protein-modifying tools.
Conclusion
In conclusion, (2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid is a valuable tool in scientific research for its ability to modify and control the structure and function of proteins. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of new therapeutic agents and novel protein-modifying tools.
科学研究应用
(2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid is widely used in scientific research for its ability to modify and control the structure and function of proteins. It is commonly used as a building block in the synthesis of peptides and proteins, and as a tool for studying protein-protein interactions. (2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid is also used in the development of enzyme inhibitors, which are important in the treatment of various diseases.
属性
IUPAC Name |
(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)13-6-4-11(5-7-13)8-12-9-14(15(18)19)17-10-12/h4-7,12,14,17H,8-10H2,1-3H3,(H,18,19)/t12-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAMSIHVMRHWTQ-OCCSQVGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CC(NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H]2C[C@H](NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide](/img/structure/B3339481.png)
